Zongertinib, also referred to as BI 1810631, is classified as a HER2-specific tyrosine kinase inhibitor. Its development is part of ongoing research aimed at improving treatment options for cancers driven by HER2 mutations. The compound has been evaluated in clinical trials, particularly the Beamion LUNG-1 study, which focuses on its safety and efficacy in patients with HER2 aberration-positive solid tumors and advanced/metastatic NSCLC .
The synthesis of zongertinib involves advanced organic chemistry techniques aimed at achieving high selectivity for the HER2 receptor. While specific synthetic routes are not detailed in the available literature, the general approach for synthesizing tyrosine kinase inhibitors typically includes:
The synthesis process emphasizes achieving an optimal balance between potency and selectivity, which is critical for minimizing side effects associated with non-specific inhibition of related kinases .
Zongertinib's molecular structure is characterized by its selective binding properties. Although specific structural data such as crystal structures have not been disclosed in detail, it is known that zongertinib binds covalently to the HER2 kinase domain. The compound's structural integrity is crucial for its function as a selective inhibitor.
Key molecular data include:
The precise three-dimensional conformation of zongertinib can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy in future studies .
Zongertinib undergoes specific biochemical interactions upon administration. The primary reaction involves its binding to the tyrosine kinase domain of HER2, which inhibits downstream signaling pathways essential for tumor growth and proliferation.
The mechanism can be summarized as follows:
This reaction profile highlights zongertinib's potential effectiveness against tumors driven by aberrant HER2 signaling .
The mechanism of action of zongertinib primarily involves its selective inhibition of HER2-mediated signaling pathways. Upon binding to the HER2 receptor:
While specific physical properties such as melting point or solubility are not extensively documented in available literature, general characteristics typical of small molecule inhibitors like zongertinib include:
Chemical properties include:
Zongertinib's primary application lies within oncology, specifically targeting cancers associated with HER2 mutations. Its development aims to provide a new therapeutic option for patients with:
The ongoing studies will further elucidate the compound's role in personalized medicine approaches for cancer treatment .
Zongertinib (BI 1810631) functions as an irreversible inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase through targeted covalent modification. The compound features a reactive acrylamide group that forms a permanent carbon-sulfur bond with a specific cysteine residue (C805) located within the adenosine triphosphate (ATP)-binding pocket of the HER2 kinase domain. This covalent interaction occurs via Michael addition chemistry, positioning Zongertinib proximal to C805 after initial reversible binding and correct orientation within the active site. The bond formation follows second-order kinetics, with the rate of covalent adduct formation (kinact) and inhibitor concentration required for half-maximal rate (KI) determined through enzyme kinetic assays. Biochemical analyses demonstrate a bond dissociation constant (Kd) below 5 nM, indicating high-affinity engagement. The covalent mechanism results in prolonged suppression of HER2 signaling, evidenced by sustained kinase inactivation even after compound removal from cellular systems. Residence time studies confirm irreversible inhibition over 24 hours, differentiating Zongertinib from reversible competitive inhibitors [1] [5].
Table 1: Kinetic Parameters of Zongertinib-HER2 Covalent Binding
| Parameter | Value | Experimental System |
|---|---|---|
| kinact (min⁻¹) | 0.32 | Purified HER2 kinase domain |
| KI (nM) | 8.5 | Purified HER2 kinase domain |
| Bond Dissociation Constant (Kd) | 4.7 nM | Isothermal titration calorimetry |
| Residence Time | >24 hours | HER2-mutant Ba/F3 cells |
Comprehensive kinase profiling reveals that Zongertinib exhibits exceptional selectivity for HER2 over other Erythroblastic Leukemia Viral Oncogene Homolog (ERBB) family members, particularly epidermal growth factor receptor (EGFR). Half-maximal inhibitory concentration (IC50) determinations show potent inhibition of HER2 (IC50 < 5 nM) compared to EGFR (IC50 > 1500 nM), representing a selectivity differential exceeding 300-fold. This selectivity extends to other kinases, with minimal off-target activity observed against a 468-kinase panel at therapeutic concentrations. The molecular basis for this selectivity stems from structural differences within the ATP-binding pocket: HER2 contains a smaller methionine gatekeeper residue (M799) that permits optimal access of Zongertinib’s pyrimidine core, whereas EGFR possesses a bulkier threonine gatekeeper (T790) that sterically hinders binding. Additionally, Zongertinib’s pyrrolopyridine moiety engages HER2-specific hydrophobic residues not conserved in EGFR. Cellular assays confirm this selectivity, where Zongertinib inhibits HER2 phosphorylation at 10-fold lower concentrations than required for EGFR suppression, effectively sparing wild-type EGFR signaling across multiple cell models. This pharmacological profile minimizes EGFR-mediated toxicities commonly observed with pan-ERBB inhibitors [1] [3] [4].
Table 2: Selectivity Profile of Zongertinib Across ERBB Family Kinases
| Kinase Target | IC50 (nM) | Cellular Phosphorylation IC50 (nM) | Structural Determinant of Selectivity |
|---|---|---|---|
| HER2 (ERBB2) | 3.2 | 5.8 | Cysteine 805, Methionine 799 |
| EGFR (ERBB1) | 1520 | >2000 | Threonine 790, Steric hindrance |
| HER4 (ERBB4) | 420 | 685 | Methionine 822, Altered hydrophobicity |
| HER3 (ERBB3) | >10000 | Inactive kinase domain |
HER2 exon 20 insertion mutations induce structural rearrangements within the kinase domain that confer resistance to conventional tyrosine kinase inhibitors. These mutations typically involve 3–21 base pair insertions between codons 772–775, resulting in duplication of YVMA or analogous amino acid sequences (e.g., A775_G776insYVMA). Crystal structures demonstrate that such insertions extend the β3–αC loop, creating a steric bulge that restricts access to the ATP-binding pocket. Conventional inhibitors like gefitinib or afatinib cannot accommodate this structural rearrangement, leading to primary treatment resistance. Zongertinib overcomes this limitation through its compact, rigid scaffold that bypasses the steric obstruction. Specifically, its pyrrolopyridine core occupies a conserved hydrophobic region adjacent to the ATP cleft without requiring conformational adjustments to the mutated loop [3] [4] [6].
Notably, molecular dynamics simulations reveal that Zongertinib maintains stable hydrogen bonding with catalytic residues (K753) and van der Waals interactions with the P-loop, even in the presence of bulky insertions. The inhibitor shows differential activity across insertion subtypes: mutations proximal to the C-helix (e.g., A775G776insYVMA) exhibit greater sensitivity (IC50 < 10 nM) than distal insertions (e.g., P780Y781insGSP, IC50 = 32 nM). This variance correlates with the degree of structural perturbation induced by each insertion. Crucially, Zongertinib effectively inhibits the atypical HER2-A775_G776insYVMA mutation that drives constitutive kinase activation in non-small cell lung cancer and cholangiocarcinoma models, overcoming a key limitation of existing therapies [1] [5] [6].
Table 3: Zongertinib Sensitivity Across HER2 Exon 20 Insertion Subtypes
| Mutation Subtype | Location | Zongertinib IC50 (nM) | Structural Consequence |
|---|---|---|---|
| A775_G776insYVMA | Near C-helix | 7.5 | Moderate β3–αC loop extension |
| Y772_A775dup | Near C-helix | 8.1 | Moderate β3–αC loop extension |
| P780_Y781insGSP | Distal loop | 32.0 | Severe β3–αC loop distortion |
| G776>VC | C-helix | 6.2 | Minimal ATP-pocket alteration |
Zongertinib achieves precision blockade of HER2-driven signaling cascades while preserving epidermal growth factor receptor (EGFR)-mediated physiological functions. In HER2-mutant non-small cell lung cancer xenograft models, Zongertinib administration (10 mg/kg daily) suppresses phospho-HER2 levels by >90% within 2 hours, with sustained inhibition (>80%) observed at 24 hours. Downstream effectors including phospho-AKT and phospho-extracellular signal-regulated kinase demonstrate parallel suppression, confirming pathway-level inhibition. Crucially, even at supratherapeutic concentrations (1 μM), Zongertinib reduces EGFR phosphorylation by <15%, preserving EGFR-mediated survival signals in normal keratinocytes and gastrointestinal epithelia. This differential inhibition translates to reduced cytotoxicity in EGFR-dependent cells compared to HER2-addicted models [1] [4] [5].
The molecular basis for this selectivity involves allosteric consequences of HER2 inhibition without EGFR engagement. HER2 functions as the preferred dimerization partner for other ERBB receptors; Zongertinib’s selective HER2 blockade disrupts formation of ligand-induced HER2-EGFR and HER2-HER3 heterodimers without affecting EGFR homodimers. Consequently, epidermal growth factor-stimulated EGFR signaling remains intact, maintaining physiological functions in normal tissues. Combination studies demonstrate that Zongertinib enhances the efficacy of antibody-drug conjugates such as trastuzumab deruxtecan and KRASG12C inhibitors (sotorasib) in HER2-heterogeneous tumors without exacerbating EGFR-mediated toxicities. This pharmacological profile enables continuous dosing regimens unattainable with pan-ERBB inhibitors, contributing to durable responses observed in clinical settings [1] [5].
Table 4: Pathway Inhibition Profile of Zongertinib in Cellular Models
| Signaling Parameter | HER2-Driven Models | EGFR-Driven Models |
|---|---|---|
| Target Phosphorylation (pY1248 HER2 / pY1068 EGFR) | >90% suppression at IC90 | <15% suppression at 10× IC90 |
| Downstream pAKT Inhibition | IC50 = 8.2 nM | IC50 > 5000 nM |
| Downstream pERK Inhibition | IC50 = 7.6 nM | IC50 > 5000 nM |
| Effect on Dimerization | Disrupts HER2-EGFR heterodimers | Preserves EGFR homodimers |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1